(R)-(-)-6-hydroxy-1-aminoindan

Description

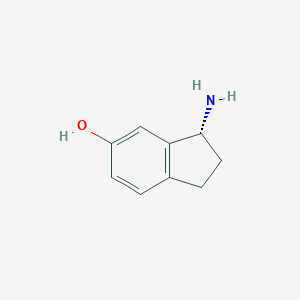

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPGBDOLGDVNW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564884 | |

| Record name | (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169105-01-5 | |

| Record name | (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 169105-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-6-hydroxy-1-aminoindan chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (R)-(-)-6-hydroxy-1-aminoindan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, a chiral compound with significant potential in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This document details its physicochemical characteristics, synthesis, and biological interactions, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

This compound is a derivative of aminoindane and a metabolite of Rasagiline, a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor.[1] Its chemical structure, featuring a hydroxyl group at the 6-position and an amino group at the 1-position of the indan core, is crucial to its biological activity.[2] The '(R)' configuration at the stereogenic center is essential for its optimal interaction with enzymatic binding pockets.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-2,3-dihydro-1H-inden-5-ol | [2] |

| Synonyms | (R)-1-Amino-6-hydroxyindan, (R)-3-Amino-2,3-dihydro-1H-inden-5-ol | [2] |

| CAS Number | 169105-01-5 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO | [1][2][3][4] |

| Molecular Weight | 149.19 g/mol | [1][2][3][4] |

| Appearance | White solid | [3] |

| Melting Point | 195-205 °C | [4] |

| Boiling Point | 292.3 °C at 760 mmHg | [3] |

| Density | 1.198 g/cm³ | [3] |

| Flash Point | 130.6 °C | [3] |

| Refractive Index | 1.622 | [3] |

| LogP | 2.03850 | [3] |

| PSA | 46.25000 | [3] |

For comparative purposes, the properties of the related compound, (R)-(-)-1-aminoindan, are provided below.

Table 2: Physicochemical Properties of (R)-(-)-1-aminoindan

| Property | Value | Source(s) |

| CAS Number | 10277-74-4 | [5][6][7] |

| Molecular Formula | C₉H₁₁N | [5][6][7] |

| Molecular Weight | 133.19 g/mol | [6][7] |

| Appearance | Clear colorless to slightly yellow liquid | [5] |

| Melting Point | 15 °C (lit.) | [5][7] |

| Boiling Point | 96-97 °C / 8 mmHg (lit.) | [5][7] |

| Density | 1.038 g/mL at 25 °C (lit.) | [5][7] |

| Solubility | Soluble in methanol; poorly miscible with water | [5][7] |

| pKa | 9.21 at 22°C (for racemic 1-aminoindan) | [8] |

Experimental Protocols

The synthesis and purification of enantiomerically pure this compound are critical for its application in drug development.

Synthesis Methodologies

Several synthetic routes to this compound have been explored.[2]

1. Reduction of Ketones: A common approach involves the reduction of a corresponding keto-aminoindan precursor.[2]

2. Enzymatic Methods and Dynamic Kinetic Resolution: Dynamic kinetic resolution (DKR) is a highly efficient method for producing the desired (R)-enantiomer with high optical purity.[2] A notable protocol employs Candida antarctica Lipase B (CAL-B) for enzymatic resolution, combined with a racemization catalyst such as Raney nickel or a palladium-based catalyst to continuously convert the undesired enantiomer into the target configuration.[2][9]

3. Resolution via Diastereomeric Salts: Another established method is the resolution of a racemic mixture of 1-aminoindan. This involves the formation of diastereomeric salts with a chiral acid, such as N-acetyl-L-glutamic acid.[10] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[10][11]

Purification and Analysis

Purification: Chiral column chromatography is the primary method for separating enantiomers and ensuring high optical purity.[2] Columns such as SUMICHIRAL OA-4700 and Chiralpak IC have shown excellent resolution for aminoindan derivatives.[2]

Analysis: The enantiomeric purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) with a chiral column.[11][12] Thin-Layer Chromatography (TLC) can be used for reaction monitoring.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural elucidation and enantiodiscrimination.[13]

Mechanism of Action and Signaling Pathways

This compound is recognized for its interaction with key neurotransmitter systems, making it a compound of interest for neurological disorders.

Monoamine Oxidase (MAO) Inhibition: Studies indicate that this compound functions as a reversible inhibitor of both MAO-A and MAO-B enzymes.[2] These enzymes are responsible for the degradation of neurotransmitters like dopamine. By inhibiting MAO, the compound can increase dopamine levels in the brain, which is a therapeutic strategy for conditions such as Parkinson's disease.[2] The R(-) configuration is crucial for its binding within the substrate cavity of MAO-B.[2]

Dopamine Receptor Activity: Research has also suggested that this compound can influence dopamine receptor activity, further highlighting its potential in treating neurological conditions.[2]

Visualizations

Synthesis Workflow: Dynamic Kinetic Resolution

Caption: A simplified workflow for the dynamic kinetic resolution of 1-aminoindan.

Signaling Pathway: MAO Inhibition

Caption: Mechanism of MAO-B inhibition by this compound.

References

- 1. R-(-)-6-hydroxy-1-aminoindan | 169105-01-5 [chemicalbook.com]

- 2. Buy this compound | 169105-01-5 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. (R)-(-)-1-AMINO-6-HYDROXYINDAN [chemicalbook.com]

- 5. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]

- 6. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 1-Aminoindan | 34698-41-4 [chemicalbook.com]

- 9. CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution - Google Patents [patents.google.com]

- 10. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]

- 11. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 12. ajpamc.com [ajpamc.com]

- 13. researchgate.net [researchgate.net]

(R)-(-)-6-Hydroxy-1-aminoindan: A Comprehensive Technical Overview

(R)-(-)-6-Hydroxy-1-aminoindan is a chiral organic compound with significant applications in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This technical guide provides an in-depth analysis of its molecular structure, chemical properties, synthesis, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound, a derivative of aminoindane, possesses the molecular formula C₉H₁₁NO.[1][2] Its structure is characterized by an indan framework with a hydroxyl (-OH) group at the 6-position and an amino (-NH₂) group at the 1-position. The "(R)-(-)" designation specifies the stereochemistry at the chiral center (C-1), which is crucial for its biological activity.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (3R)-3-amino-2,3-dihydro-1H-inden-5-ol | [1] |

| CAS Number | 169105-01-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][3] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| Melting Point | 195-205 °C | [4] |

| Boiling Point | 292.3 °C at 760 mmHg | [3] |

| Density | 1.198 g/cm³ | [3] |

| SMILES | N[C@@H]1CC2=CC(O)=CC=C12 | [1] |

| InChI Key | MOUPGBDOLGDVNW-SECBINFHSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including the reduction of corresponding ketones and enzymatic or chemical synthesis routes.[1][5] One common laboratory-scale approach involves the stereoselective reduction of 6-hydroxy-1-indanone.

Experimental Protocol: Stereoselective Reduction of 6-hydroxy-1-indanone

-

Preparation of the Ketone : 6-Hydroxy-1-indanone is dissolved in an appropriate anhydrous solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Chiral Reducing Agent : A chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), is added to the solution at a controlled temperature (typically -78 °C to 0 °C) to ensure high enantioselectivity.

-

Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching and Workup : The reaction is carefully quenched with a protic solvent (e.g., methanol), and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel to yield the enantiomerically pure this compound.

-

Characterization : The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data

Table 2: Expected Spectroscopic Features for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (3H), benzylic proton (1H, triplet), aliphatic protons (4H, multiplets), amino protons (2H, broad singlet), hydroxyl proton (1H, broad singlet). |

| ¹³C NMR | Aromatic carbons (6 signals), benzylic carbon (1 signal), aliphatic carbons (2 signals). |

| IR (Infrared) | O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (two bands, ~3300-3400 cm⁻¹), C-H aromatic and aliphatic stretches, C=C aromatic stretches. |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 149. |

Biological Activity and Signaling Pathways

This compound is a metabolite of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[2] While it is considered a less active metabolite in terms of MAO-B inhibition, it may possess its own neuroprotective properties.[6] The primary mechanism of action of its parent compound, Rasagiline, involves the inhibition of MAO-B, which leads to increased levels of dopamine in the brain.[1] This helps to alleviate the motor symptoms of Parkinson's disease.

The interaction of this compound with dopamine receptors has also been noted, suggesting a potential role as a dopamine receptor modulator.[1] This interaction could contribute to its therapeutic effects in neurological disorders.

Below is a simplified representation of the potential signaling pathway influenced by this compound, focusing on its role as a metabolite of a MAO-B inhibitor.

Caption: Potential mechanism of action related to MAO-B inhibition.

Molecular Visualization

The three-dimensional structure of this compound is critical for its interaction with biological targets. The following diagram illustrates its molecular structure.

References

Synthesis of (R)-(-)-6-hydroxy-1-aminoindan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-6-hydroxy-1-aminoindan is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its stereospecific synthesis is of paramount importance for the efficacy and safety of the final drug products. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable synthetic strategy.

Chemoenzymatic Dynamic Kinetic Resolution

This approach combines the high selectivity of enzymes with a chemical racemization catalyst to theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture. One of the most effective methods involves the use of Candida antarctica lipase B (CAL-B) for the stereoselective acylation of the (R)-enantiomer, coupled with a ruthenium-based catalyst for the in-situ racemization of the slower-reacting (S)-enantiomer.

Experimental Protocol:

A detailed protocol for the dynamic kinetic resolution of racemic 6-hydroxy-1-aminoindan is as follows:

-

Reaction Setup: In a dried reaction vessel, combine racemic 6-hydroxy-1-aminoindan (1.0 eq.), a suitable acyl donor such as ethyl acetate (excess, used as solvent), and a racemization catalyst (e.g., a ruthenium-based catalyst).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, filter off the enzyme and the catalyst. The solvent is then removed under reduced pressure.

-

Hydrolysis: The resulting acylated (R)-enantiomer is hydrolyzed using a mild base (e.g., sodium carbonate in methanol/water) to yield the final product, this compound.

-

Purification: The product is purified by crystallization or column chromatography.

Diagram of Chemoenzymatic Dynamic Kinetic Resolution Workflow

Caption: Workflow of the Dynamic Kinetic Resolution.

Asymmetric Biocatalytic Amination

The direct conversion of a prochiral ketone to a chiral amine using transaminase (TAm) enzymes offers a highly efficient and atom-economical route. This method avoids the need for a resolution step and can provide high enantiomeric excess.

Experimental Protocol:

A representative protocol for the asymmetric amination of 6-hydroxy-1-indanone is as follows:

-

Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve 6-hydroxy-1-indanone, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

-

Enzyme Addition: Add a suitable (R)-selective ω-transaminase to the reaction mixture.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The removal of the ketone by-product (e.g., acetone) can be employed to drive the reaction equilibrium towards the product.

-

Work-up: After the reaction is complete (monitored by HPLC), adjust the pH to basic (e.g., pH > 10) with an aqueous base (e.g., NaOH).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization.

Diagram of Asymmetric Biocatalytic Amination Pathway

Caption: Pathway of Transaminase-Catalyzed Amination.

Asymmetric Reduction of a Prochiral Ketone

This method involves the enantioselective reduction of the ketone functionality of 6-hydroxy-1-indanone to the corresponding (R)-alcohol, which is then converted to the target amine. Ketoreductases (KREDs) are highly effective biocatalysts for this transformation.

Experimental Protocol:

A general procedure for the asymmetric reduction of 6-hydroxy-1-indanone is as follows:

-

Reaction Setup: In a buffered solution (e.g., potassium phosphate buffer, pH 7.0), prepare a mixture of 6-hydroxy-1-indanone and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

-

Enzyme Addition: Add an (R)-selective ketoreductase (KRED) and NADP⁺ to the mixture.

-

Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 25-35 °C) with stirring. Monitor the conversion by HPLC.

-

Work-up and Extraction: Once the reaction is complete, quench the reaction and extract the product, (R)-6-hydroxy-1-indanol, with an organic solvent.

-

Conversion to Amine: The resulting chiral alcohol is then converted to the amine. This can be achieved through a variety of methods, such as conversion to a leaving group (e.g., mesylate or tosylate) followed by displacement with an amine source (e.g., ammonia or a protected amine equivalent).

-

Purification: The final product is purified using standard techniques like crystallization or chromatography.

Diagram of Asymmetric Reduction and Amination Workflow

Caption: Workflow for Asymmetric Reduction followed by Amination.

Classical Chiral Resolution

Classical resolution involves the separation of a racemic mixture of 6-hydroxy-1-aminoindan by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol:

A typical protocol for the chiral resolution of racemic 6-hydroxy-1-aminoindan is as follows:

-

Salt Formation: Dissolve racemic 6-hydroxy-1-aminoindan in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a stoichiometric amount of a chiral resolving agent (e.g., L-(-)-tartaric acid or L-(-)-malic acid) in the same solvent.

-

Crystallization: Combine the two solutions. The mixture is then slowly cooled, optionally with seeding, to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to liberate the free amine.

-

Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried, and the solvent is evaporated. The enantiomeric excess is determined by chiral HPLC. The process can be repeated to enhance the optical purity.

Diagram of Classical Chiral Resolution Process

Caption: Process flow for Classical Chiral Resolution.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the different synthetic methods. Note that specific results can vary depending on the exact experimental conditions, substrates, and catalyst/enzyme used.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Key Reagents/Catalysts | Typical Yield (%) | Typical Enantiomeric Excess (%) |

| Dynamic Kinetic Resolution | CAL-B, Ru-catalyst, Acyl donor | >90% | >99% |

| Asymmetric Amination | (R)-selective ω-Transaminase, PLP, Amine donor | 70-95% | >99% |

| Asymmetric Reduction | (R)-selective Ketoreductase, NADPH | 80-95% (for alcohol) | >99% (for alcohol) |

| Classical Resolution | Chiral acid (e.g., Tartaric acid) | <50% (per cycle) | 90-99% (after recrystallization) |

Table 2: Detailed Conditions for Key Experiments

| Experiment | Substrate | Enzyme/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| Dynamic Kinetic Resolution | Racemic 6-hydroxy-1-aminoindan | CAL-B / Ru-catalyst | Ethyl Acetate | 50 | 24-48 |

| Asymmetric Amination | 6-hydroxy-1-indanone | ω-Transaminase | Aqueous Buffer | 35 | 12-24 |

| Asymmetric Reduction | 6-hydroxy-1-indanone | Ketoreductase | Aqueous Buffer | 30 | 12-24 |

| Chiral Resolution | Racemic 6-hydroxy-1-aminoindan | L-(-)-Tartaric Acid | Methanol | 0-25 | 2-12 (crystallization) |

This guide provides a foundational understanding of the primary methods for synthesizing this compound. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity. For large-scale production, chemoenzymatic and biocatalytic methods are often preferred due to their high efficiency, selectivity, and milder reaction conditions.

Enantioselective Synthesis of (R)-(-)-6-hydroxy-1-aminoindan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-6-hydroxy-1-aminoindan is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its stereospecific construction is of paramount importance, as the biological activity of the final drug substance is often dependent on a single enantiomer. This technical guide provides an in-depth overview of the principal methodologies for the enantioselective synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Dynamic Kinetic Resolution (DKR) of Racemic 6-hydroxy-1-aminoindan

Dynamic kinetic resolution is a powerful technique that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. A highly effective method for the synthesis of this compound employs a chemoenzymatic DKR approach.

Experimental Protocol: Chemoenzymatic DKR using Candida antarctica Lipase B (CAL-B)

This protocol is based on the lipase-catalyzed acylation of the (R)-enantiomer of racemic 6-hydroxy-1-aminoindan, coupled with the racemization of the unreacted (S)-enantiomer using a palladium catalyst.

Materials:

-

Racemic 6-hydroxy-1-aminoindan

-

Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

-

Palladium catalyst (e.g., Pd/BaSO₄ or a layered double hydroxide-supported Pd catalyst)

-

Acyl donor (e.g., 4-chlorophenyl valerate or L-(+)-O-acetylmandelic acid)

-

Anhydrous toluene

-

Hydrogen gas

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: To a stirred solution of racemic 6-hydroxy-1-aminoindan (1.0 equiv) in anhydrous toluene, add the immobilized CAL-B (typically 5-10% w/w of the substrate) and the palladium racemization catalyst (typically 5-20% w/w of the substrate).

-

Addition of Acyl Donor: Add the acyl donor (1.0-1.2 equiv).

-

Racemization Conditions: The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1.0-2.0 MPa) to facilitate the racemization of the (S)-enantiomer.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 55 °C) and stirred for a designated time (e.g., 15-20 hours), or until complete conversion of the starting material is observed by a suitable analytical method (e.g., HPLC).

-

Work-up and Product Isolation:

-

After the reaction is complete, the solid catalysts (enzyme and palladium) are removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude acylated (R)-amide.

-

The crude product is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl) to cleave the acyl group.

-

The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to a pH of approximately 13.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

-

-

Purification and Analysis: The product can be further purified by techniques such as column chromatography or recrystallization. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data for DKR

| Parameter | Value | Reference |

| Substrate | Racemic 1-aminoindan | [1] |

| Enzyme | Novozym 435 | [1] |

| Racemization Catalyst | Pd/layered double-hydroxide-dodecyl sulfate | [1] |

| Acyl Donor | 4-chlorophenyl valerate | [1] |

| Solvent | Toluene | [1] |

| Substrate Concentration | 82.5 mmol/L | [1] |

| Temperature | 55 °C | [1] |

| Reaction Time | 15 h | [1] |

| Conversion | >99% | [1] |

| Enantiomeric Excess (ee) | >99% | [1] |

Note: The data presented is for the closely related 1-aminoindan and is representative of the expected outcomes for 6-hydroxy-1-aminoindan under optimized conditions.

Workflow Diagram for DKR

Caption: Workflow for the Dynamic Kinetic Resolution of racemic 6-hydroxy-1-aminoindan.

Asymmetric Reduction of 6-hydroxy-1-indanone

The enantioselective reduction of a prochiral ketone, 6-hydroxy-1-indanone, is a direct and atom-economical approach to synthesize this compound. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this strategy, employing a chiral oxazaborolidine catalyst.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines the general procedure for the asymmetric reduction of a ketone using a CBS catalyst.

Materials:

-

6-hydroxy-1-indanone

-

(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane source (e.g., borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂))

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Methanol (for quenching)

-

Aqueous hydrochloric acid (for work-up)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Catalyst Preparation (in situ): To a solution of the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the borane source (e.g., BH₃·THF, 1.0-1.5 equiv) dropwise. Stir the mixture for 15 minutes at this temperature.

-

Substrate Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a solution of 6-hydroxy-1-indanone (1.0 equiv) in anhydrous THF dropwise.

-

Reaction: Stir the reaction mixture at the low temperature for a specified period (e.g., 1-24 hours), monitoring the progress by TLC or HPLC.

-

Quenching: Slowly add methanol to the reaction mixture at the low temperature to quench any excess borane.

-

Work-up:

-

Allow the mixture to warm to room temperature.

-

Add aqueous HCl and stir for a period to hydrolyze the borate esters.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification and Analysis: Remove the solvent under reduced pressure and purify the resulting (R)-6-hydroxy-1-indanol by column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC analysis. The resulting alcohol can then be converted to the target amine via standard procedures (e.g., Mitsunobu reaction followed by hydrolysis or reductive amination).

Quantitative Data for Asymmetric Ketone Reduction

| Parameter | Value | Reference |

| Substrate | Prochiral Ketones | [2][3][4][5][6] |

| Catalyst | Chiral Oxazaborolidine (CBS catalyst) | [2][3][4][5][6] |

| Reducing Agent | Borane (BH₃·THF or BH₃·SMe₂) | [2][3][4][5][6] |

| Solvent | Anhydrous THF or Toluene | [2][3][4][5][6] |

| Temperature | -78 °C to room temperature | [2][3][4][5][6] |

| Typical Yield | High | [2][3][4][5][6] |

| Typical Enantiomeric Excess (ee) | >95% | [2][3][4][5][6] |

Note: This data is generalized for the CBS reduction of various ketones. Specific optimization would be required for 6-hydroxy-1-indanone.

Workflow Diagram for CBS Reduction

Caption: Workflow for the CBS reduction of 6-hydroxy-1-indanone and subsequent conversion.

Biocatalytic Transamination of 6-hydroxy-1-indanone

Transaminase enzymes offer a green and highly selective method for the direct conversion of ketones to chiral amines. An (R)-selective transaminase can be employed to synthesize this compound from 6-hydroxy-1-indanone.

Experimental Protocol: Transaminase-Catalyzed Reductive Amination

This protocol provides a general procedure for the biocatalytic transamination of a ketone.

Materials:

-

6-hydroxy-1-indanone

-

(R)-selective ω-transaminase

-

Amine donor (e.g., isopropylamine, L-alanine, or secondary butylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., phosphate buffer, pH 7-8)

-

Organic co-solvent (e.g., DMSO, if substrate solubility is low)

-

Base for pH adjustment (e.g., NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffer solution containing the amine donor, PLP, and the transaminase enzyme.

-

Substrate Addition: Add a solution of 6-hydroxy-1-indanone in a minimal amount of a water-miscible co-solvent (like DMSO) to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a period of 24-96 hours. The pH of the reaction mixture may need to be monitored and adjusted.

-

Work-up:

-

After the reaction, adjust the pH of the mixture to a basic value (e.g., pH 10-11) with a suitable base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification and Analysis: The crude product is purified by column chromatography or other suitable methods. The enantiomeric excess is determined by chiral HPLC.

Quantitative Data for Transaminase-Catalyzed Amination

| Parameter | Value | Reference |

| Substrate | 4-cyano indanone | [7] |

| Enzyme | Transaminase | [7] |

| Amine Donor | Secondary butylamine | [7] |

| Cofactor | Pyridoxal phosphate (PLP) | [7] |

| Solvent | Water with DMSO co-solvent | [7] |

| Temperature | 40 °C | [7] |

| Reaction Time | 96 h | [7] |

| Chiral Purity | 100% | [7] |

Note: This data is for a structurally related indanone. Optimization for 6-hydroxy-1-indanone would be necessary.

Workflow Diagram for Biocatalytic Transamination

Caption: Workflow for the transaminase-catalyzed synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound can be achieved through several efficient methodologies. Dynamic kinetic resolution offers the potential for high yields from a racemic starting material. Asymmetric reduction of the corresponding ketone provides a direct route to the chiral alcohol precursor, which can then be converted to the desired amine. Biocatalytic transamination represents a green and highly selective one-step conversion from the ketone. The choice of the optimal synthetic route will depend on factors such as substrate availability, cost of reagents and catalysts, scalability, and the desired level of enantiopurity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and implementation of the most suitable method for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ajpamc.com [ajpamc.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of (R)-(-)-6-hydroxy-1-aminoindan

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-6-hydroxy-1-aminoindan is a chiral molecule of significant interest in medicinal chemistry. It is a known metabolite of the anti-Parkinson's drug rasagiline and has demonstrated neuroprotective properties.[1][2][3] The synthesis of this compound, and particularly its enantiomerically pure form, relies on the strategic preparation of its key precursor, (R)-1-aminoindan. This technical guide provides a detailed overview of the common starting materials and synthetic methodologies for obtaining (R)-1-aminoindan, which can then be further elaborated to this compound.

Synthetic Strategies for (R)-1-aminoindan: An Overview

The primary challenge in the synthesis of (R)-1-aminoindan lies in the stereoselective creation of the chiral center at the C-1 position. The most prevalent and industrially relevant starting material for these syntheses is 1-indanone. Various methods have been developed to convert this prochiral ketone into the desired (R)-enantiomer of the amine. These methods can be broadly categorized as:

-

Asymmetric Reductive Amination: Direct conversion of 1-indanone to (R)-1-aminoindan using a chiral catalyst.

-

Enzymatic Kinetic Resolution (EKR): Selective acylation of one enantiomer of a racemic 1-aminoindan mixture, allowing for the separation of the unreacted enantiomer.

-

Dynamic Kinetic Resolution (DKR): A more efficient variation of EKR where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer.

-

Classical Resolution with Chiral Acids: Formation of diastereomeric salts of racemic 1-aminoindan with a chiral acid, which can then be separated by fractional crystallization.

Quantitative Data on Synthetic Methods

The following tables summarize the quantitative data for various synthetic approaches to (R)-1-aminoindan, highlighting the yields and enantiomeric excess (e.e.) achieved.

Table 1: Chemoenzymatic Dynamic Kinetic Resolution of (rac)-1-aminoindan

| Racemization Catalyst | Biocatalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| Pd Nanocatalyst | Candida antarctica Lipase B (CALB) | N/A | Toluene | N/A | 12 | 80 | 96 | [4] |

| Pd/Layered Double Hydroxide | Novozym 435 | 4-chlorophenyl valerate | Toluene | 55 | 15 | >90 | >99 | [5] |

Table 2: Enzymatic Dynamic Kinetic Resolution of (rac)-1-aminoindan

| Enzyme | Acyl Donor | Racemization Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| Candida plicata lipase | L-(+)-O-acetylmandelic acid | KT-02 | Toluene | 55 | 20 | 93.5 (of acetylated S-amine) | >99 | [6] |

Table 3: Asymmetric Synthesis of (R)-1-aminoindan using Transaminase Enzymes

| Substrate | Enzyme | Yield (%) | e.e. (%) | Reference |

| 1-indanone | Transaminase | High | 100 | [7] |

| 4-cyano indanone | Transaminase | 100 | 100 | [7] |

Experimental Protocols

Chemoenzymatic Dynamic Kinetic Resolution of (rac)-1-aminoindan

This protocol is based on the work of Jia et al. and provides a scalable method for producing (R)-1-aminoindan.[4]

Materials:

-

(rac)-1-aminoindane

-

Palladium nanocatalyst

-

Candida antarctica Lipase B (CALB)

-

Sodium carbonate

-

Toluene

Procedure:

-

To a reaction vessel, add (rac)-1-aminoindane (73 g), the palladium nanocatalyst, and Candida antarctica Lipase B (CALB) in toluene.

-

Add sodium carbonate to the mixture.

-

Stir the reaction mixture for 12 hours.

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the resulting (R)-N-acetyl-1-aminoindane.

-

Upon completion, filter the catalysts. The catalysts can be recovered and reused.

-

The resulting (R)-N-acetyl-1-aminoindane can be hydrolyzed to (R)-1-aminoindan using standard acidic or basic conditions.

Enzymatic Synthesis of (R)-1-aminoindan using Transaminase

This protocol describes the general procedure for the asymmetric amination of an indanone derivative using a transaminase enzyme.[7]

Materials:

-

4-cyano indanone

-

Transaminase enzyme

-

Dimethyl sulfoxide (DMSO)

-

Buffer solution (e.g., potassium phosphate buffer)

-

Sodium hydroxide solution (10%)

-

Ethyl acetate

Procedure:

-

Prepare a buffer solution (2.69 ml).

-

Add the transaminase enzyme (30 mg) to the buffer solution.

-

Add 4-cyano indanone (4.68 mg) and DMSO (0.3 ml) to the enzyme solution.

-

Raise the temperature to 40°C and maintain for 96 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, add 10% sodium hydroxide solution (0.2 ml) and stir for 30 minutes at 20-25°C.

-

Extract the reaction mass with ethyl acetate.

-

Distill the organic phase under vacuum to yield (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

Proposed Synthesis of this compound via Aromatic Hydroxylation

Conceptual Protocol (Enzymatic Hydroxylation):

-

Select a suitable hydroxylase enzyme known for activity on aromatic rings.

-

Incubate (R)-1-aminoindan with the hydroxylase in a suitable buffer system.

-

Monitor the reaction for the formation of the hydroxylated product.

-

Isolate and purify the this compound using chromatographic techniques.

Visualizations

Synthetic Workflows

Caption: Synthetic routes to this compound.

Biological Context: MAO-B Inhibition Pathway

This compound is a metabolite of rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the degradation of dopamine in the brain.[9][10] By inhibiting MAO-B, rasagiline increases dopamine levels, which is beneficial in the treatment of Parkinson's disease. The neuroprotective effects of rasagiline and its metabolites are also of significant interest.[1][2][3][11]

Caption: Simplified MAO-B inhibition pathway by rasagiline.

References

- 1. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 3. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution - Google Patents [patents.google.com]

- 7. ajpamc.com [ajpamc.com]

- 8. R-(-)-6-hydroxy-1-aminoindan | 169105-01-5 [chemicalbook.com]

- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 11. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (R)-(-)-6-hydroxy-1-aminoindan

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-6-hydroxy-1-aminoindan (6-HAI) is a chiral small molecule with significant potential in the field of neuropharmacology. As a derivative of aminoindan, it has garnered interest for its potential therapeutic applications in neurological disorders, particularly those involving the dopaminergic system. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action as a monoamine oxidase (MAO) inhibitor and its interaction with dopamine receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction

This compound is a structurally distinct aminoindan derivative characterized by a hydroxyl group at the 6-position of the indan ring.[1] Its stereochemistry, specifically the (R)-configuration at the 1-position, is crucial for its biological activity. Aminoindan derivatives have been extensively studied for their neuroprotective and pharmacological effects. Notably, (R)-(-)-1-aminoindan is the major metabolite of the anti-Parkinson's drug rasagiline and has demonstrated neuroprotective properties independent of significant monoamine oxidase-B (MAO-B) inhibition.[2] The addition of a hydroxyl group at the 6-position, as seen in 6-HAI, is expected to modulate its pharmacological profile. This guide delves into the specifics of its interaction with key neurological targets.

Mechanism of Action

The primary mechanism of action attributed to this compound is the inhibition of monoamine oxidase (MAO) enzymes.[1] MAOs are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

By inhibiting MAO, particularly MAO-B which is predominant in the striatum and is primarily responsible for dopamine metabolism, this compound can increase the synaptic concentration of dopamine. This elevation of dopamine levels is a key therapeutic strategy in conditions characterized by dopaminergic deficits, such as Parkinson's disease.[1]

Furthermore, studies on related compounds suggest that aminoindan derivatives may possess neuroprotective properties that are independent of MAO inhibition, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.[2]

Quantitative Biological Data

While specific quantitative data for this compound is limited in publicly available literature, data for a closely related analog, 6-hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI), a metabolite of the investigational drug ladostigil, provides valuable insight into the potential activity of the 6-hydroxy-aminoindan scaffold.[3]

| Compound | Target | Parameter | Value | Notes |

| 6-hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI) | MAO-B | Ki | 17 µM | This compound is a nonselective MAO inhibitor.[4] |

| (R)-(-)-1-aminoindan | MAO-B | - | Weak | Described as a weak reversible MAO-B inhibitor.[2] |

It is important to note that the data for R-HPAI is for an N-propargyl derivative and may not directly reflect the potency of the primary amine, this compound. Further experimental validation is required to determine the precise inhibitory constants for 6-HAI.

Experimental Protocols

The following sections describe generalized experimental protocols that are commonly used to assess the biological activity of compounds like this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine or a fluorogenic substrate)

-

Test compound: this compound

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer. Prepare the substrate solution in the assay buffer.

-

Assay Reaction: In the wells of a 96-well plate, add the assay buffer, the test compound dilutions (or positive/negative controls), and the enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

-

Detection: Measure the product formation over time using a microplate reader at the appropriate wavelength. For kynuramine, the product 4-hydroxyquinoline can be measured spectrophotometrically. For fluorogenic substrates, the fluorescence is measured.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine receptors (e.g., D1, D2).

Objective: To determine the binding affinity of this compound to specific dopamine receptor subtypes.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., from transfected cell lines)

-

Radioligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors)

-

Test compound: this compound

-

Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like haloperidol)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Compound and Membrane Preparation: Prepare serial dilutions of this compound. Thaw the cell membranes on ice and dilute to the appropriate concentration in the assay buffer.

-

Binding Reaction: In test tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the various concentrations of the test compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of this compound are mediated through its influence on specific signaling pathways.

Modulation of Dopaminergic Neurotransmission

The primary signaling event initiated by this compound is the enhancement of dopaminergic neurotransmission through the inhibition of MAO-B.

References

- 1. Buy this compound | 169105-01-5 [smolecule.com]

- 2. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(R)-(-)-6-hydroxy-1-aminoindan: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-6-hydroxy-1-aminoindan is a key metabolite of the anti-Parkinsonian drug rasagiline.[1][2] While rasagiline is a potent irreversible inhibitor of monoamine oxidase B (MAO-B), this compound exhibits a distinct pharmacological profile characterized by potential neuroprotective effects that are largely independent of significant MAO-B inhibition.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its enzymatic and receptor interactions, and its role in neuroprotective signaling pathways.

Core Pharmacological Profile

This compound is the hydroxy derivative of (R)-1-aminoindan, the major metabolite of rasagiline.[1] Unlike its parent compound, it is considered a weak, reversible inhibitor of MAO-B.[2] Its primary interest lies in its neuroprotective properties, which are thought to contribute to the overall therapeutic effects of rasagiline.[3][4] The stereochemistry of the molecule, specifically the (R)-configuration at the 1-position of the indan ring, is understood to be critical for its biological activity.[5]

Interaction with Monoamine Oxidases

This compound has been investigated for its ability to inhibit both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are crucial in the degradation of monoamine neurotransmitters.

Quantitative Data on MAO Inhibition

A comprehensive search of the available scientific literature did not yield specific quantitative data (IC50 or Ki values) for the inhibition of MAO-A and MAO-B by this compound. Studies have qualitatively described it as a reversible inhibitor of both MAO-A and MAO-B.[5]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

The following is a generalized protocol for determining the inhibitory potential of a compound against MAO-A and MAO-B, based on commonly used methods.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Test compound (e.g., this compound)

-

MAO substrate (e.g., p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add the test compound dilutions. Include wells for a no-inhibitor (vehicle) control and a positive control.

-

Add the respective MAO enzyme (MAO-A or MAO-B) to the wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a mixture of the MAO substrate and the fluorescent probe/HRP solution.

-

-

Data Acquisition:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at specified time points or as an endpoint reading.

-

-

Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Interaction with Dopamine Receptors

This compound is suggested to modulate dopamine receptor activity, which may contribute to its effects on dopaminergic neurotransmission.[5]

Quantitative Data on Dopamine Receptor Binding

Specific binding affinities (Ki or Kd values) and functional potencies (EC50 or IC50 values) for this compound at various dopamine receptor subtypes (D1, D2, D3, etc.) are not well-documented in the public domain.

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

The following is a generalized protocol for assessing the binding affinity of a compound to dopamine receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific dopamine receptor subtype.

Materials:

-

Cell membrane preparations expressing the dopamine receptor of interest (e.g., from transfected cell lines or specific brain regions)

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]Spiperone for D2-like receptors)

-

Unlabeled ligand for determining non-specific binding (e.g., haloperidol)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing salts)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Assay Setup:

-

In a series of tubes, combine the receptor membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled specific ligand).

-

-

Incubation: Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a period sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neuroprotective Signaling Pathways

The neuroprotective effects of rasagiline and its metabolites, including (R)-1-aminoindan and by extension this compound, are thought to involve the modulation of intracellular signaling cascades that promote cell survival and resilience against neurotoxic insults.

Key Signaling Pathways

-

PKC-MAP Kinase Pathway: Studies on rasagiline suggest the involvement of the Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) kinase signaling cascade in its neuroprotective actions. Activation of this pathway can lead to the phosphorylation of transcription factors that regulate the expression of pro-survival genes.

-

Induction of Anti-apoptotic Proteins: Rasagiline and its metabolites have been shown to increase the expression of anti-apoptotic proteins from the Bcl-2 family. These proteins play a crucial role in preventing the initiation of the mitochondrial apoptotic cascade.

Visualization of Potential Signaling Pathway

Caption: Proposed neuroprotective signaling pathway of this compound.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of rasagiline with a promising neuroprotective profile. While its mechanism of action is not fully elucidated, current evidence suggests a departure from the potent MAO-B inhibition of its parent compound, favoring the modulation of intracellular signaling pathways that promote neuronal survival. A significant gap in the current knowledge is the lack of specific quantitative data on its interactions with monoamine oxidases and dopamine receptors. Future research should focus on generating robust binding affinity and functional potency data for this compound at these key targets. Elucidating the precise molecular interactions and downstream signaling events will be crucial for understanding its contribution to the therapeutic efficacy of rasagiline and for exploring its potential as a standalone neuroprotective agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of (R)-(-)-6-hydroxy-1-aminoindan: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of pharmacologically active molecules is paramount. This guide provides a detailed, albeit currently theoretical, overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-(-)-6-hydroxy-1-aminoindan. Due to the absence of publicly available, specific experimental data for this compound, this guide is constructed based on established principles of spectroscopic analysis for its constituent functional groups.

This compound, with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a chiral molecule featuring an indan core structure substituted with an amino group at the 1-position and a hydroxyl group at the 6-position. Its stereochemistry and functional groups are key determinants of its biological activity and are expected to produce a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data

While specific experimental data is not available, the following tables summarize the anticipated spectroscopic characteristics based on the analysis of its chemical structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.0-7.2 | d | 1H | Aromatic H (position 7) |

| ~ 6.6-6.8 | d | 1H | Aromatic H (position 5) |

| ~ 6.5-6.7 | s | 1H | Aromatic H (position 4) |

| ~ 4.2-4.4 | t | 1H | H-1 (methine) |

| ~ 2.8-3.0 | m | 1H | H-2 (methylene) |

| ~ 2.4-2.6 | m | 1H | H-2 (methylene) |

| ~ 1.8-2.2 | m | 2H | H-3 (methylene) |

| Variable | br s | 2H | -NH₂ |

| Variable | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C-6 (aromatic, attached to -OH) |

| ~ 145 | C-7a (aromatic) |

| ~ 135 | C-3a (aromatic) |

| ~ 125 | C-7 (aromatic) |

| ~ 115 | C-5 (aromatic) |

| ~ 110 | C-4 (aromatic) |

| ~ 60 | C-1 (methine, attached to -NH₂) |

| ~ 35 | C-3 (methylene) |

| ~ 30 | C-2 (methylene) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl), N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium | Aromatic C=C stretch |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1300-1200 | Strong | C-O stretch (phenol) |

| 1100-1000 | Medium | C-N stretch (amine) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 149 | [M]⁺ (Molecular ion) |

| 132 | [M-NH₃]⁺ |

| 121 | [M-CO]⁺ or [M-C₂H₄]⁺ |

| 106 | Further fragmentation |

Experimental Protocols

The acquisition of the spectroscopic data outlined above would typically involve the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk), as a mull (by grinding the sample with Nujol oil), or analyzed directly as a thin film on a salt plate if it is a liquid. For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Discovery and History of 6-Hydroxy-1-Aminoindan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-hydroxy-1-aminoindan scaffold is a privileged structure in medicinal chemistry, forming the core of several neuroprotective and symptomatic treatments for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this important class of compounds. Particular focus is given to key derivatives that have emerged from drug metabolism studies and targeted synthesis efforts, highlighting their mechanisms of action, quantitative biological data, and the experimental methodologies used in their evaluation.

Discovery and Historical Context

The story of 6-hydroxy-1-aminoindan derivatives is intrinsically linked to the development of monoamine oxidase (MAO) inhibitors. The first generation of MAOIs was discovered in the 1950s, but their use was limited by side effects.[1][2][3][4] The subsequent discovery of two MAO isoforms, MAO-A and MAO-B, paved the way for the development of selective inhibitors with improved safety profiles.[2]

The aminoindan structure itself was explored for various pharmacological activities, but its significance in neurodegenerative disease treatment was solidified with the development of rasagiline ((R)-N-propargyl-1-aminoindan). Rasagiline is a potent and selective irreversible inhibitor of MAO-B, the predominant form of the enzyme in the brain, which is responsible for the breakdown of dopamine.[5][6][7] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, providing symptomatic relief in Parkinson's disease.[6][7][8]

The 6-hydroxy-1-aminoindan derivatives emerged prominently through the metabolic studies of rasagiline and the multimodal drug, ladostigil. The major metabolite of rasagiline is (R)-1-aminoindan, which itself has neuroprotective properties.[5][7] Further metabolism of rasagiline and the investigation of related compounds led to the identification and characterization of hydroxylated derivatives, with the 6-hydroxy regioisomer proving to be of significant interest.[9][10] The chemical stability of the 4- and 6-hydroxy-1-aminoindans, in contrast to the instability of the 5- and 7-hydroxy analogs, further directed research focus towards these more stable scaffolds.[9][10]

Key Derivatives and Their Pharmacological Profile

The most extensively studied 6-hydroxy-1-aminoindan derivatives are metabolites of rasagiline and ladostigil. These compounds have demonstrated interesting pharmacological profiles, including MAO inhibition and neuroprotective effects.

(R)-6-Hydroxy-N-propargyl-1-aminoindan

This derivative is a metabolite of both rasagiline and ladostigil. It is a potent MAO-B inhibitor and is believed to contribute significantly to the overall activity of its parent compounds.

Ladostigil and its Metabolites

Ladostigil is a multimodal drug designed to inhibit both MAO and cholinesterases, making it a potential therapeutic for Alzheimer's disease.[11] Its major metabolite, R-MCPAI, is responsible for the observed acetylcholinesterase (AChE) inhibition.[11] The kinetics of AChE inhibition by R-MCPAI are characterized by rapid formation and hydrolysis of the drug-enzyme complex, resulting in a maximal inhibition of around 50-55%.[11]

Quantitative Biological Data

The following tables summarize the available quantitative data for key 6-hydroxy-1-aminoindan derivatives and related compounds.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Target | IC50 (µM) | Species/Source | Reference(s) |

| Rasagiline | MAO-B | 0.0021 | Rat Brain | [12] |

| Rasagiline | MAO-A | 0.029 | Rat Brain | [12] |

| Chalcone Derivative 6 | MAO-B | 0.0021 | Human Recombinant | [12] |

| Chalcone Derivative 7 | MAO-A | 0.029 | Human Recombinant | [12] |

| Isoxazole Derivative 4 | MAO-B | 0.0051 | Human Recombinant | [12] |

| Thiosemicarbazone 2b | MAO-B | 0.042 ± 0.002 | Human Recombinant | [13] |

| Thiosemicarbazone 2h | MAO-B | 0.056 ± 0.002 | Human Recombinant | [13] |

| Selegiline (Reference) | MAO-B | 0.037 ± 0.001 | Human Recombinant | [13] |

Table 2: Cholinesterase Inhibition

| Compound | Target | IC50 (µM) | Ki (µM) | Species/Source | Reference(s) |

| Ladostigil Metabolite (R-MCPAI) | AChE | - | - | - | [11] |

| Uracil Derivative 4 | AChE | 0.088 | - | Electric Eel | [14] |

| Uracil Derivative 4 | BuChE | 0.137 | - | Equine Serum | [14] |

| Pyridazine Derivative 5 | AChE | 0.26 | - | Electric Eel | [15] |

| Pyridazine Derivative 5 | BuChE | 0.19 | - | Equine Serum | [15] |

Experimental Protocols

Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline)

A common synthetic route to rasagiline involves the propargylation of (R)-1-aminoindan. The following is a general procedure based on published patents:[16][17]

-

Reaction Setup: To a solution of (R)-1-aminoindan in a suitable organic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

-

Propargylation: Add propargyl bromide or a propargyl sulfonate ester dropwise to the reaction mixture at an elevated temperature (e.g., 60°C).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography or by forming a salt (e.g., mesylate or tartrate) and recrystallizing.[16][17]

Note: The synthesis of the chiral starting material, (R)-1-aminoindan, can be achieved through the resolution of racemic 1-aminoindan using a chiral acid.[18]

Monoamine Oxidase (MAO) Inhibition Assay

The following is a general protocol for determining the IC50 values of test compounds against MAO-A and MAO-B, based on the kynuramine oxidation assay:[19]

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant MAO-A and MAO-B enzymes and the substrate kynuramine in a suitable buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds.

-

Assay Procedure: In a 384-well plate, add the enzyme, varying concentrations of the test inhibitor, and initiate the reaction by adding the kynuramine substrate.

-

Detection: The deamination of kynuramine by MAO is monitored spectrophotometrically or fluorometrically.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[14]

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds.

-

Assay Procedure: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test inhibitor.

-

Reaction Initiation: Initiate the reaction by adding ATCh and DTNB.

-

Detection: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured at approximately 412 nm.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Neuroprotection Assay in SH-SY5Y Cells

The neuroprotective effects of 6-hydroxy-1-aminoindan derivatives can be assessed in neuronal cell lines like SH-SY5Y using the neurotoxin 6-hydroxydopamine (6-OHDA).[20][21][22][23][24]

-

Cell Culture: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specified period.

-

Neurotoxin Exposure: Expose the cells to a toxic concentration of 6-OHDA.

-

Cell Viability Assessment: After incubation, assess cell viability using methods such as the MTT assay, which measures mitochondrial activity.[20][22][24]

-

Data Analysis: Compare the viability of cells treated with the test compound and 6-OHDA to cells treated with 6-OHDA alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 6-hydroxy-1-aminoindan derivatives are primarily mediated through their interaction with the dopaminergic and cholinergic systems.

Dopaminergic Signaling

MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, 6-hydroxy-1-aminoindan derivatives increase the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This is the primary mechanism for the symptomatic treatment of Parkinson's disease.[6][7]

Caption: Dopaminergic signaling pathway and the action of 6-hydroxy-1-aminoindan derivatives.

Cholinergic Signaling

Acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE by certain 6-hydroxy-1-aminoindan derivatives, such as the metabolites of ladostigil, leads to increased levels and duration of action of ACh. This enhancement of cholinergic neurotransmission is a therapeutic strategy for Alzheimer's disease.[25][26][27][28][29]

Caption: Cholinergic signaling and the inhibitory action of certain 6-hydroxy-1-aminoindan derivatives.

Conclusion

The 6-hydroxy-1-aminoindan scaffold represents a significant achievement in the development of therapies for neurodegenerative diseases. From their origins as metabolites of potent MAO-B inhibitors to their development as multimodal drugs, these derivatives have demonstrated a rich pharmacology. This technical guide has provided an overview of their discovery, key quantitative data, experimental protocols for their evaluation, and their mechanisms of action within critical neurotransmitter pathways. Further research into this versatile chemical class holds promise for the development of novel and more effective treatments for diseases like Parkinson's and Alzheimer's.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rasagiline - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 7. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]